molecular formula C10H9Cl2NO2S B8019653 (4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid

(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid

Cat. No.: B8019653
M. Wt: 278.15 g/mol
InChI Key: NSMGNWGVBQYUAB-JAVCKPHESA-N
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Description

(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid is a compound that belongs to the thiazolidine class of heterocyclic compounds Thiazolidines are characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichlorobenzaldehyde with cysteine or its derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Thiazolidine derivatives have been shown to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. These compounds may act as enzyme inhibitors or receptor modulators, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of (4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

(4R)-2-(2,6-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2S/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-3,7,9,13H,4H2,(H,14,15)/t7-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGNWGVBQYUAB-JAVCKPHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 2
(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 3
(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid
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(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid
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(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid
Reactant of Route 6
(4R)-2-(2,6-dichlorophenyl)thiazolidine-4-carboxylic acid

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